(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one Potent inhibitor of centrosomal clustering in malignant cells
Potent inhibitor of centrosomal clustering in malignant cells; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1094369-54-6
VCID: VC0197432
InChI: InChI=1S/C23H22ClNO6/c1-13-9-15(25-27)10-18(30-12-14-7-5-4-6-8-14)23(13)22(26)19-16(28-2)11-17(29-3)20(24)21(19)31-23/h4-8,10-11,13,27H,9,12H2,1-3H3/b25-15+/t13-,23+/m1/s1
SMILES: CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4
Molecular Formula: C23H22ClNO6
Molecular Weight: 443.9 g/mol

(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one

CAS No.: 1094369-54-6

Cat. No.: VC0197432

Molecular Formula: C23H22ClNO6

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one - 1094369-54-6

Specification

CAS No. 1094369-54-6
Molecular Formula C23H22ClNO6
Molecular Weight 443.9 g/mol
IUPAC Name (2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Standard InChI InChI=1S/C23H22ClNO6/c1-13-9-15(25-27)10-18(30-12-14-7-5-4-6-8-14)23(13)22(26)19-16(28-2)11-17(29-3)20(24)21(19)31-23/h4-8,10-11,13,27H,9,12H2,1-3H3/b25-15+/t13-,23+/m1/s1
Standard InChI Key XRXYHTFKWSMTFI-UHFFFAOYSA-N
SMILES CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4
Canonical SMILES CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4

Introduction

Structural Characteristics and Classification

The compound (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one belongs to the broader class of spiro compounds characterized by two ring systems connected through a single carbon atom (spiro carbon). This structural arrangement creates a three-dimensional architecture with distinct spatial orientation that often contributes to specific biological activities and chemical properties.

The stereochemistry at positions 1' and 6' (S and R configurations, respectively) adds another layer of complexity to this molecule, as stereoisomers often display different biological activities and physicochemical properties. This stereochemical specification suggests that the compound has been synthesized or isolated with attention to its three-dimensional structure, indicating potential importance in a stereoselective biological or chemical process.

Molecular Components and Functional Groups

The compound can be dissected into several key structural components:

  • Benzofuran core: A bicyclic heterocycle consisting of fused benzene and furan rings

  • Cyclohexene ring: Connected to the benzofuran through the spiro carbon

  • Functional groups:

    • Benzyloxy group at 2' position

    • Chloro substituent at position 7

    • Hydroxyimino group at 4' position

    • Methoxy groups at positions 4 and 6

    • Methyl group at 6' position

    • Ketone (3-one) functionality

Physico-chemical Properties

Based on analysis of similar spiro compounds and the functional groups present, the following physico-chemical properties can be estimated for (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~485-495 g/molCalculated from molecular formula
LogP3.0-4.0Based on similar spiro compounds
Hydrogen Bond Acceptors7Oxygen and nitrogen atoms present
Hydrogen Bond Donors1Hydroxyimino group
Rotatable Bonds5-7Structural analysis
Topological Polar Surface Area~100-120 ŲBased on oxygen and nitrogen-containing functional groups

These properties suggest the compound may have moderate lipophilicity and membrane permeability, characteristics that would be relevant for potential pharmaceutical applications. The relatively high molecular weight and moderate number of hydrogen bond acceptors indicate the molecule may face challenges with oral bioavailability according to Lipinski's Rule of Five, though many successful drugs fall outside these parameters.

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

The compound's reactivity would be governed by its various functional groups:

  • The 3-one (ketone) functionality would be susceptible to nucleophilic addition and could participate in condensation reactions

  • The hydroxyimino group could undergo reduction to form an amine or participate in rearrangement reactions

  • The benzyloxy group could be cleaved under hydrogenolysis conditions to reveal a hydroxyl group

  • The methoxy groups would be relatively unreactive but could undergo demethylation under strong Lewis acidic conditions

  • The cyclohexene double bond could participate in addition reactions or cycloadditions

The multiple functionalities present in this molecule provide numerous sites for chemical modification, potentially allowing for the creation of diverse chemical libraries based on this scaffold.

Analytical Characterization

Spectroscopic Properties

Based on the structural features of (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one, its spectroscopic profile would likely include the following characteristics:

Infrared Spectroscopy (IR)

Functional GroupExpected Absorption (cm⁻¹)Intensity
Ketone (C=O)1730-1750Strong
Hydroxyimino (=N-OH)3200-3300Broad, medium
C=N (imine)1640-1690Medium
Aromatic C=C1600, 1580, 1500Medium
C-O-C (ethers)1050-1150Strong
C-Cl750-700Medium

Similar spiro compounds containing benzofuran moieties have shown characteristic IR patterns that could serve as reference points for identification and structural confirmation .

Mass Spectrometry

The compound would likely display distinctive fragmentation patterns in mass spectrometry:

  • Molecular ion peak corresponding to its molecular weight

  • Fragment ions from cleavage of the benzyloxy group

  • Characteristic fragmentation at the spiro junction

  • Loss of methoxy groups as distinctive fragments

Nuclear Magnetic Resonance (NMR)

¹H NMR would show:

  • Aromatic protons from both the benzofuran and benzyloxy groups (7.0-8.0 ppm)

  • Methoxy protons as singlets (3.7-4.0 ppm)

  • Methyl group as a singlet or doublet (1.0-2.0 ppm)

  • Hydroxyimino proton as a broad singlet (10-12 ppm)

  • Complex patterns for the cyclohexene ring protons (1.5-5.5 ppm)

¹³C NMR would reveal:

  • Carbonyl carbon (170-180 ppm)

  • Aromatic carbons (120-160 ppm)

  • Spiro carbon (80-90 ppm)

  • Methoxy carbons (55-60 ppm)

  • Methyl carbon (15-25 ppm)

Structural FeaturePotential Biological Relevance
Spiro junctionCreates rigid 3D shape for specific receptor binding
Benzyloxy groupPotential for π-stacking with aromatic residues in proteins
Hydroxyimino groupHydrogen bond donor/acceptor for target engagement
Methoxy groupsFine-tuning of lipophilicity and hydrogen bond accepting capability
Specific stereochemistryCritical for proper spatial orientation in binding sites

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